This long and complex chemical name refers to a compound known as MK-8353, currently under development by Merck Sharp & Dohme []. Research suggests it has potential applications as an anti-cancer agent.
MK-8353, also known as SCH900353, is a synthetic organic compound classified as a selective and potent inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). This compound is notable for its oral bioavailability and dual mechanism of action, which includes inhibiting both the catalytic activity and phosphorylation of ERK1/2. The chemical structure of MK-8353 features a complex arrangement that facilitates its interaction with the ERK protein, making it a promising candidate for cancer therapy, particularly in tumors with BRAF or RAS mutations .
MK-8353 undergoes various metabolic transformations in biological systems. The primary metabolic pathways include oxidative dealkylation leading to the loss of the isopropyl group and amide cleavage followed by oxidative and conjugation reactions. Notably, no glutathione conjugate metabolites have been identified, indicating a distinct metabolic profile compared to other compounds . The crystal structure analysis reveals that MK-8353 forms critical hydrogen bonds with key residues in the ERK protein, which are essential for its inhibitory function .
In vitro studies indicate that MK-8353 demonstrates significant inhibitory effects on ERK1 and ERK2 with IC50 values of 23.0 nM and 8.8 nM, respectively. It effectively reduces the phosphorylated forms of ERK1/2 and ribosomal S6 kinase in cancer cell lines harboring BRAF V600 mutations . Preclinical models have shown that MK-8353 exhibits anti-tumor efficacy across various cancer types, including colorectal cancer and melanoma, particularly in cells with specific genetic mutations .
The synthesis of MK-8353 involves a convergent discovery approach comprising 19 steps. Key steps include the formation of the central core using thiomethyl groups, followed by Boc protection and hydrolysis of intermediates. Coupling reactions using Hünig’s base facilitate the final assembly of the compound. The synthesis process is notable for its efficiency and yield, producing MK-8353 in good purity .
MK-8353 is primarily investigated for its therapeutic potential in oncology, targeting advanced solid tumors characterized by mutations in BRAF or RAS genes. Clinical trials have explored its efficacy as a monotherapy and in combination with other agents like selumetinib, focusing on maximizing anti-tumor activity while minimizing toxicity . Its unique mechanism of action positions it as a valuable addition to existing cancer treatment regimens.
Interaction studies have demonstrated that MK-8353 not only inhibits the kinase activity of ERK but also alters its conformation to prevent phosphorylation by mitogen-activated protein kinase kinase (MEK). This dual action distinguishes it from other ERK inhibitors, which may only affect one aspect of ERK signaling. Moreover, pharmacokinetic assessments indicate acceptable oral bioavailability across different preclinical species .
Several compounds share structural or functional similarities with MK-8353. Below is a comparison highlighting their unique features:
| Compound Name | Mechanism of Action | Selectivity | Notable Features |
|---|---|---|---|
| SCH772984 | ERK inhibitor | Moderate | Earlier preclinical tool compound |
| PD0325901 | MEK inhibitor | High | Focuses on upstream inhibition |
| GDC-0994 | ERK inhibitor | High | Designed for tumors with BRAF mutations |
Uniqueness of MK-8353:
MK-8353 stands out due to its dual mechanism—suppressing both catalytic activity and phosphorylation of ERK1/2—making it particularly effective against tumors resistant to other therapies targeting only upstream signaling pathways like MEK inhibitors .
MK-8353 is classified as a substituted indazole derivative with the systematic IUPAC name:
(3S)-3-methylsulfanyl-1-[2-{4-[4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl]-3,6-dihydropyridin-1(2H)-yl}-2-oxoethyl]-N-{3-[6-(propan-2-yloxy)pyridin-3-yl]-1H-indazol-5-yl}pyrrolidine-3-carboxamide.
Key structural components include:
| Property | Value |
|---|---|
| Molecular Formula | C₃₇H₄₁N₉O₃S |
| Molecular Weight | 691.84–691.86 g/mol |
| CAS Registry Number | 1184173-73-6 |
| SMILES Notation | CS[C@]1(CCN(CC(=O)N2CCC(=CC2)c2ccc(cc2)-c2ncn(C)n2)C1)C(=O)Nc1ccc2[nH]nc(-c3ccc(OC(C)C)nc3)c2c1 |
| InChI Key | KPQQGHGDBBJGFA-QNGWXLTQSA-N |
The (3S) stereochemistry of the pyrrolidine ring is critical for binding affinity. X-ray crystallography studies reveal that this configuration optimizes interactions with the ERK2 ATP-binding pocket, particularly through hydrogen bonding with Gln-105 and hydrophobic contacts with Leu-107.
MK-8353 represents a synthetic organic compound with precise chemical identification parameters established through systematic nomenclature protocols [2] [3] [4]. The compound is officially registered under Chemical Abstract Service number 1184173-73-6, providing its unique molecular fingerprint in chemical databases [2] [3] [4]. The International Union of Pure and Applied Chemistry systematic name designates this molecule as (3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide [3] [4] [6].
An alternative chemical nomenclature system classifies MK-8353 as 3-Pyrrolidinecarboxamide, 1-[2-[3,6-dihydro-4-[4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl]-1(2H)-pyridinyl]-2-oxoethyl]-N-[3-[6-(1-methylethoxy)-3-pyridinyl]-1H-indazol-5-yl]-3-(methylthio)-, (3S)- [10]. The molecular formula C₃₇H₄₁N₉O₃S encompasses thirty-seven carbon atoms, forty-one hydrogen atoms, nine nitrogen atoms, three oxygen atoms, and one sulfur atom [2] [3] [4].
Multiple synonymous designations exist within scientific literature and chemical databases, including MK-8353, MK8353, SCH900353, SCH-900353, and the Protein Data Bank chemical component identifier G67 [2] [5] [6] [11]. The compound maintains registration in major chemical databases, including PubChem Compound Identifier 58282870 [2], ChEMBL identifier CHEMBL3544943 [15], and Chemical Entities of Biological Interest identifier CHEBI:167664 [6].
Table 1: Chemical Nomenclature and Identification
| Parameter | Value | Reference |
|---|---|---|
| Chemical Abstract Service Number | 1184173-73-6 | [2] [3] [4] |
| International Union of Pure and Applied Chemistry Name | (3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide | [3] [4] [6] |
| Alternative Chemical Name | 3-Pyrrolidinecarboxamide, 1-[2-[3,6-dihydro-4-[4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl]-1(2H)-pyridinyl]-2-oxoethyl]-N-[3-[6-(1-methylethoxy)-3-pyridinyl]-1H-indazol-5-yl]-3-(methylthio)-, (3S)- | [10] |
| Molecular Formula | C₃₇H₄₁N₉O₃S | [2] [3] [4] |
| Molecular Weight (Free Base) | 691.84 g/mol | [2] [3] [4] |
| Molecular Weight (Hydrochloride Salt) | 728.31 g/mol | [1] |
| Molecular Weight (Monohydrate) | 709.9 g/mol | [16] |
| Synonyms | MK-8353, MK8353, SCH900353, SCH-900353, G67 | [2] [5] [6] [11] |
Spectroscopic identification parameters include the canonical Simplified Molecular Input Line Entry System representation: CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC [3] [4] [9]. The International Chemical Identifier string provides comprehensive structural encoding: InChI=1S/C37H41N9O3S/c1-24(2)49-32-12-9-28(20-38-32)34-30-19-29(10-11-31(30)41-42-34)40-36(48)37(50-4)15-18-45(22-37)21-33(47)46-16-13-26(14-17-46)25-5-7-27(8-6-25)35-39-23-44(3)43-35/h5-13,19-20,23-24H,14-18,21-22H2,1-4H3,(H,40,48)(H,41,42)/t37-/m0/s1 [3] [4] [9]. The corresponding International Chemical Identifier Key presents as KPQQGHGDBBJGFA-QNGWXLTQSA-N [3] [4] [9].
Table 2: Spectroscopic and Structural Identifiers
| Parameter | Value | Reference |
|---|---|---|
| Canonical SMILES | CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC | [3] [4] [9] |
| InChI | InChI=1S/C37H41N9O3S/c1-24(2)49-32-12-9-28(20-38-32)34-30-19-29(10-11-31(30)41-42-34)40-36(48)37(50-4)15-18-45(22-37)21-33(47)46-16-13-26(14-17-46)25-5-7-27(8-6-25)35-39-23-44(3)43-35/h5-13,19-20,23-24H,14-18,21-22H2,1-4H3,(H,40,48)(H,41,42)/t37-/m0/s1 | [3] [4] [9] |
| InChI Key | KPQQGHGDBBJGFA-QNGWXLTQSA-N | [3] [4] [9] |
| PubChem Compound Identifier | CID 58282870 | [2] |
| ChEMBL Identifier | CHEMBL3544943 | [15] |
| Chemical Entities of Biological Interest Identifier | CHEBI:167664 | [6] |
MK-8353 exhibits a complex molecular architecture characterized by multiple heterocyclic ring systems interconnected through strategic linking groups [13] [14]. The central core scaffold comprises a 3(S)-methylthio pyrrolidine carboxamide framework, which serves as the foundational structural element connecting distinct molecular regions [13] [14].
The left-hand side moiety incorporates a 3-(6-isopropoxyPyridin-3-yl)-1H-indazole system, featuring a fused bicyclic indazole ring substituted with a pyridine derivative [13] [14]. This indazole component inserts into adenosine triphosphate binding cavities and establishes hydrogen bonding interactions through backbone coordination with specific amino acid residues [13] [14]. The pyridine ring bears an isopropoxy substituent at the 6-position, contributing to the molecule's overall lipophilicity and binding characteristics [13] [14].
The right-hand side moiety encompasses a 4-[4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl]-3,6-dihydropyridin-1(2H)-yl substituent [13] [14]. This complex substituent features a dihydropyridine ring system connected to a phenyl ring bearing a methylated triazole moiety [13] [14]. The triazole component contributes to specific stacking interactions within target protein binding sites, particularly through aromatic-aromatic interactions [13] [14].
The central linking group consists of an acetamide bridge that connects the pyrrolidine core to the right-hand side substituent [13] [14]. This linking strategy provides conformational flexibility while maintaining appropriate spatial orientation of pharmacophoric elements [13] [14].
Table 3: Molecular Architecture and Functional Groups
| Structural Component | Description | Reference |
|---|---|---|
| Core Scaffold | 3(S)-methylthio pyrrolidine carboxamide | [13] [14] |
| Left-Hand Side Moiety | 3-(6-isopropoxyPyridin-3-yl)-1H-indazole | [13] [14] |
| Right-Hand Side Moiety | 4-[4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl]-3,6-dihydropyridin-1(2H)-yl | [13] [14] |
| Central Linking Group | Acetamide linker | [13] [14] |
| Heterocyclic Rings | Indazole, Pyridine, Triazole, Pyrrolidine, Dihydropyridine | [6] [13] [14] |
| Functional Groups | Carboxamide, Isopropyl ether, Methylthio group | [6] [13] [14] |
| Stereochemical Centers | Single chiral center at C3 position of pyrrolidine (S-configuration) | [13] [14] |
| Aromatic Systems | Fused indazole system, substituted phenyl rings | [13] [14] |
The heterocyclic ring composition includes five distinct ring systems: indazole, pyridine, triazole, pyrrolidine, and dihydropyridine [6] [13] [14]. Each ring system contributes specific electronic and steric properties essential for biological activity [6] [13] [14]. The indazole system provides rigid planarity and hydrogen bonding capability, while the pyridine ring introduces nitrogen-containing heteroaromatic character [6] [13] [14].
Functional group analysis reveals three primary categories: carboxamide, isopropyl ether, and methylthio groups [6] [13] [14]. The carboxamide functionality enables hydrogen bonding interactions with target proteins, particularly through backbone coordination [6] [13] [14]. The isopropyl ether substituent modulates solubility characteristics and contributes to lipophilic interactions [6] [13] [14]. The methylthio group at the 3-position of the pyrrolidine ring provides metabolic stability and influences binding affinity [6] [13] [14].
Aromatic systems within the molecular structure include the fused indazole system and substituted phenyl rings [13] [14]. These aromatic components enable pi-pi stacking interactions and contribute to the molecule's rigid structural framework [13] [14]. The spatial arrangement of aromatic systems facilitates specific protein-ligand recognition events through complementary electronic distributions [13] [14].
Physical and chemical properties reflect the compound's synthetic organic nature [8]. MK-8353 exists as a crystalline solid under standard conditions [3] [7]. Solubility characteristics demonstrate high solubility in dimethyl sulfoxide at concentrations of 125 mg/mL (180 mM), while exhibiting insolubility in aqueous media [7] [17].
Table 4: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid | [3] [7] |
| Appearance | Crystalline powder | [3] |
| Solubility in Dimethyl Sulfoxide | 125 mg/mL (180 mM) | [7] |
| Solubility in Water | Insoluble | [17] |
| Storage Temperature | -20°C to -80°C | [17] [19] |
| Stability | Stable under recommended storage conditions | [10] |
| Chemical Class | Synthetic organic compound | [8] |
| Synthetic Route Steps | 19 steps (convergent synthesis) | [13] |
MK-8353 contains a single stereochemical center located at the C3 position of the pyrrolidine ring system [13] [14]. This chiral center adopts the S-configuration, as designated in the systematic nomenclature and confirmed through crystallographic analysis [13] [14]. The absolute stereochemistry proves critical for biological activity, as the S-enantiomer demonstrates optimal binding interactions with target proteins [13] [14].
The stereochemical designation follows Cahn-Ingold-Prelog priority rules, where the methylthio substituent, carboxamide group, and ring carbons establish the priority sequence [13] [14]. The spatial arrangement places the methylthio group in an axial orientation relative to the pyrrolidine ring, optimizing binding interactions within the target protein active site [13] [14].
Crystallographic data from X-ray structural analysis reveals the precise three-dimensional conformation adopted by MK-8353 in its protein-bound state [13] [14]. The structure determination at 1.45 Ångström resolution demonstrates the compound's specific binding mode and conformational preferences [13] [14]. The pyrrolidine ring adopts an envelope conformation with the substituted carbon displaced from the ring plane [13] [14].
The 3(S)-methylthio substitution pattern contributes significantly to the compound's metabolic stability profile [13] [14]. This stereochemical configuration retards amide metabolism pathways that would otherwise compromise compound stability [13] [14]. The specific spatial orientation of the methylthio group directs interactions toward binding regions defined by specific amino acid residues in the target protein [13] [14].
Conformational analysis indicates that the indazole ring system maintains planarity and establishes hydrogen bonding interactions through backbone coordination [13] [14]. The pyrrolidine nitrogen requires deprotonation for optimal binding, necessitating a pKa value near neutral pH [13] [14]. The pendant methyl-triazole moiety occupies a specific binding cavity formed through conformational rearrangement of target protein residues [13] [14].
MK-8353 is a complex organic compound with the molecular formula C37H41N9O3S and a molecular weight of 691.84-691.86 g/mol [1] [2] [3]. The compound is registered under CAS number 1184173-73-6 and has been assigned PubChem CID 58282870 [1]. The exact mass of MK-8353 is 691.3053 g/mol, as determined by high-resolution mass spectrometry [3].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C37H41N9O3S | Multiple sources [1] [2] |
| Molecular Weight (g/mol) | 691.84-691.86 | Multiple sources [1] [2] [3] |
| Exact Mass (g/mol) | 691.3053 | MedKoo [3] |
| CAS Number | 1184173-73-6 | Multiple sources [1] [2] |
| PubChem CID | 58282870 | PubChem [1] |
| IUPAC Name | (3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide | Multiple sources [1] [2] |
| InChI Key | KPQQGHGDBBJGFA-QNGWXLTQSA-N | Multiple sources [1] [2] |
| SMILES | CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC | Multiple sources [1] [2] |
| Synonyms | MK8353, SCH900353, SCH-900353, MK-8353 | Multiple sources [1] [2] |
| Appearance | Solid | Multiple sources [2] [4] |
| Density (g/cm³) | 1.36 (predicted) | TargetMol [5] |
The elemental analysis of MK-8353 reveals the following composition: carbon 64.23%, hydrogen 5.97%, nitrogen 18.22%, oxygen 6.94%, and sulfur 4.63% [3]. The compound exists as a solid at room temperature with a predicted density of 1.36 g/cm³ [5]. Thermal properties such as melting point and boiling point have not been determined in the available literature.
The compound contains multiple functional groups including an indazole ring system, a pyrrolidine carboxamide core, a triazole moiety, and a dihydropyridine ring. The presence of a methylsulfanyl group at the 3-position of the pyrrolidine ring and an isopropoxy group on the pyridine ring contributes to its overall molecular complexity [1] [2].
MK-8353 exhibits characteristic solubility properties that are important for its formulation and biological activity. The compound demonstrates variable solubility depending on the solvent system used.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes | Source |
|---|---|---|---|---|
| DMSO | 125 | 180 | Reported for in vitro use | Probechem [4] |
| DMSO | 100 | 144.54 | Ultrasonic treatment needed | MedChemExpress [6] |
| DMSO | 50 | 72.27 | Maximum solubility reported | Aladdin Scientific [7] |
| Water | <1 | Not specified | Very low aqueous solubility | Aladdin Scientific [7] |
| PEG300/Tween-80/Saline mixture | ≥2.08 | 3.01 | In vivo formulation | MedChemExpress [6] |
| Corn oil mixture | ≥2.08 | 3.01 | In vivo formulation | MedChemExpress [6] |
In dimethyl sulfoxide (DMSO), MK-8353 shows good solubility, with reported values ranging from 50 to 125 mg/mL (72.27 to 180 mM) [4] [6] [7]. The variation in reported solubility values may be attributed to different preparation methods, with some sources requiring ultrasonic treatment to achieve maximum dissolution [6].
The compound exhibits very poor aqueous solubility, with water solubility reported as less than 1 mg/mL [7]. This low aqueous solubility is consistent with the compound's lipophilic nature and complex molecular structure containing multiple aromatic rings and hydrophobic substituents.
For in vivo applications, specialized formulations have been developed to improve solubility. A mixture containing 10% DMSO, 40% polyethylene glycol 300 (PEG300), 5% Tween-80, and 45% saline achieves a solubility of at least 2.08 mg/mL (3.01 mM) [6]. Similarly, a corn oil-based formulation with 10% DMSO and 90% corn oil provides comparable solubility for oral administration studies [6].
The poor aqueous solubility of MK-8353 necessitates the use of solubilizing agents or specialized formulations for both research applications and potential therapeutic use. This characteristic is typical of many small molecule kinase inhibitors, which tend to have complex structures with multiple aromatic rings that contribute to their poor water solubility.
The stability profile of MK-8353 is crucial for its storage, handling, and formulation development. The compound demonstrates good stability under appropriate storage conditions but requires careful temperature control to maintain its integrity.
| Storage Condition | Stability Duration | Additional Notes | Source |
|---|---|---|---|
| Powder at -20°C | 3 years | Recommended storage condition | Multiple sources [6] [8] |
| Powder at 4°C | 2 years | Alternative storage condition | Multiple sources [6] [8] |
| In solvent at -80°C | 6 months | Recommended for solutions | MedChemExpress [6] |
| In solvent at -20°C | 1 month | Short-term solution storage | MedChemExpress [6] |
| Room temperature | Not recommended | Not suitable for long-term storage | General storage guidance |
| Long-term storage | ≥2 years at -20°C | For solid form with desiccant | Molnova [9] |
The solid form of MK-8353 exhibits excellent long-term stability when stored as a powder at -20°C, maintaining its integrity for up to 3 years [6] [8]. At slightly elevated temperatures of 4°C, the compound remains stable for 2 years, providing flexibility for storage requirements [6] [8]. For extended storage periods, the compound should be kept in a desiccated environment to prevent moisture-related degradation [9].
Solution stability is more limited compared to the solid form. When dissolved in appropriate solvents, MK-8353 solutions should be stored at -80°C for optimal stability, where they remain viable for up to 6 months [6]. For shorter-term use, solutions can be stored at -20°C for up to 1 month [6]. Room temperature storage is not recommended for either solid or solution forms due to potential degradation.
The compound should be protected from light and moisture during storage to prevent photodegradation and hydrolysis reactions. The presence of multiple functional groups, including the methylsulfanyl group and amide bonds, makes the molecule susceptible to oxidation and hydrolysis under inappropriate storage conditions.